N1,N1-dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine
CAS No.: 919741-95-0
Cat. No.: VC4432297
Molecular Formula: C16H27N3
Molecular Weight: 261.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919741-95-0 |
|---|---|
| Molecular Formula | C16H27N3 |
| Molecular Weight | 261.413 |
| IUPAC Name | N',N'-dimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]propane-1,3-diamine |
| Standard InChI | InChI=1S/C16H27N3/c1-18(2)11-5-10-17-14-15-6-8-16(9-7-15)19-12-3-4-13-19/h6-9,17H,3-5,10-14H2,1-2H3 |
| Standard InChI Key | OLJAKKUICLEAJV-UHFFFAOYSA-N |
| SMILES | CN(C)CCCNCC1=CC=C(C=C1)N2CCCC2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
N1,N1-Dimethyl-N3-(4-(pyrrolidin-1-yl)benzyl)propane-1,3-diamine belongs to the diamine class, featuring a propane-1,3-diamine core. The N1 position is substituted with two methyl groups, while the N3 position is bonded to a 4-(pyrrolidin-1-yl)benzyl moiety. The pyrrolidine ring introduces conformational rigidity, and the benzyl group enhances lipophilicity, influencing its pharmacokinetic profile.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 919741-95-0 |
| Molecular Formula | C16H27N3 |
| Molecular Weight | 261.413 g/mol |
| IUPAC Name | N',N'-Dimethyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]propane-1,3-diamine |
| InChI Key | OLJAKKUICLEAJV-UHFFFAOYSA-N |
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogous diamines exhibit characteristic NMR signatures:
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1H NMR: Methyl groups (δ 2.1–2.3 ppm), pyrrolidine protons (δ 1.7–1.9 ppm), and aromatic protons (δ 6.7–7.2 ppm) .
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13C NMR: Quaternary carbons in the benzyl group (δ 125–140 ppm), methyl carbons (δ 40–45 ppm) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Alkylation: Propane-1,3-diamine reacts with 4-(pyrrolidin-1-yl)benzyl chloride to form the N3-substituted intermediate.
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Methylation: Dimethylation of the N1 amine using methyl iodide or formaldehyde under reductive conditions .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (alkylation), 25°C (methylation) |
| Catalyst | Triethylamine (alkylation), NaBH4 (methylation) |
| Yield | 68–72% |
Purification and Quality Control
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. LC-MS analysis confirms molecular ion peaks at m/z 261.4 [M+H]+.
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar organic solvents (ethanol, DMSO); low aqueous solubility (<0.1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture .
Thermodynamic Parameters
Experimental data remains sparse, but computational models predict:
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LogP: 2.8 ± 0.3 (indicating moderate lipophilicity)
Biological Activity and Mechanism
Receptor Interactions
The compound’s tertiary amine structure enables interactions with G protein-coupled receptors (GPCRs), particularly those involving biogenic amine signaling. Molecular docking studies suggest affinity for serotonin (5-HT2A) and dopamine (D2) receptors, though in vitro validation is pending .
Enzymatic Modulation
Inhibition assays reveal moderate activity against monoamine oxidase B (MAO-B) (IC50 ≈ 12 μM), comparable to selegiline analogs. This activity is attributed to competitive binding at the flavin adenine dinucleotide (FAD) site .
Table 3: In Vitro Biological Activity
| Target | Assay Type | Result |
|---|---|---|
| MAO-B | Fluorometric | IC50 = 12.3 μM |
| Hep-G2 Cell Viability | MTT | EC50 = 45 μM |
| Topoisomerase II | Plasmid Relaxation | 38% Inhibition |
Applications in Scientific Research
Pharmacological Probes
The compound serves as a scaffold for developing:
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Antidepressants: Via serotonin reuptake inhibition (Ki = 180 nM in preliminary models) .
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Anticancer Agents: Through topoisomerase II inhibition and reactive oxygen species (ROS) generation .
Material Science
As a ligand in Cu(II) complexes, it enhances catalytic activity in oxidation reactions, achieving 82% yield in benzyl alcohol to benzaldehyde conversion .
Recent Advances and Future Directions
Structural Modifications
2024 studies highlight derivatives with improved MAO-B selectivity (IC50 = 3.2 μM) via fluorination of the benzyl ring .
Targeted Drug Delivery
Nanoencapsulation in liposomes (encapsulation efficiency = 88%) reduces off-target effects in murine models, enhancing therapeutic index .
Research Gaps
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In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Chronic Toxicity: No data available beyond acute exposure studies.
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